molecular formula C19H19N3O3 B2464306 N-(2-methoxy-5-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1030125-92-8

N-(2-methoxy-5-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2464306
CAS No.: 1030125-92-8
M. Wt: 337.379
InChI Key: NXEOBCKTPRLDJN-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound It is characterized by the presence of a methoxy group, a methyl group, and a quinazoline moiety

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-5-methylphenylamine and 2-methylquinazolin-4-ol.

    Formation of Intermediate: The starting materials undergo a series of reactions, including acylation and etherification, to form an intermediate compound.

    Final Product: The intermediate compound is then subjected to further reactions, such as amidation, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinazoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
  • N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
  • N-(2-methoxy-5-methylphenyl)-2-[(quinazolin-4-yl)oxy]acetamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is unique due to the specific combination of functional groups and the quinazoline moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Conclusion

This compound is a compound with potential applications in various scientific fields Its synthesis, chemical reactions, and mechanism of action are areas of interest for researchers

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-8-9-17(24-3)16(10-12)22-18(23)11-25-19-14-6-4-5-7-15(14)20-13(2)21-19/h4-10H,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEOBCKTPRLDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC2=NC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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